4-Chloro-6-cyano-7-methoxyquinoline
Overview
Description
4-Chloro-6-cyano-7-methoxyquinoline is a chemical compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position on the quinoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyano-7-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of a chlorine atom at the 4th position using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group is introduced at the 6th position through a nucleophilic substitution reaction using reagents like sodium cyanide.
Methoxylation: The methoxy group is introduced at the 7th position using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyano-7-methoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Amino-6-cyano-7-methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-cyano-7-methoxyquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyano-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline: Lacks the cyano group at the 6th position.
6-Cyano-7-methoxyquinoline: Lacks the chlorine atom at the 4th position.
4-Chloro-6-methoxyquinoline: Lacks the methoxy group at the 7th position.
Uniqueness
4-Chloro-6-cyano-7-methoxyquinoline is unique due to the presence of all three functional groups (chlorine, cyano, and methoxy) on the quinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Biological Activity
Overview
4-Chloro-6-cyano-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play significant roles in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against colorectal cancer (HCT116), lung cancer (A549), and leukemia cell lines (CCRF-CEM) with IC50 values ranging from 0.25 to 0.5 µM .
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colorectal) | 0.3 |
A549 (Lung) | 0.25 |
CCRF-CEM (Leukemia) | 0.5 |
The compound's mechanism involves not only CDK inhibition but also the induction of apoptosis through DNA damage and inhibition of RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : In a study examining its effects on mantle cell lymphoma cells, the compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
- Xenograft Models : In mouse xenograft models of colorectal cancer, treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups .
- Combination Therapies : Research is ongoing into the effects of combining this compound with other chemotherapeutic agents to enhance its efficacy against resistant cancer types .
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQEBQGDAXMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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